molecular formula C18H14N4O3S3 B2828005 N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide CAS No. 1040653-66-4

N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide

Katalognummer: B2828005
CAS-Nummer: 1040653-66-4
Molekulargewicht: 430.52
InChI-Schlüssel: OMWHIHZOIAGNFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex [1,3]thiazolo[4,5-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in drug discovery. Based on its molecular architecture, which shares characteristics with other biologically active thiazoloquinazoline and thiazolopyrimidine derivatives , this compound is a promising candidate for investigating enzyme inhibition and modulating key biological pathways. Its structure, incorporating a furylmethyl group and multiple sulfur sites, suggests potential application as a building block in developing inhibitors for kinases or other enzymes involved in cellular signaling and proliferation. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize lead compounds, and as a key intermediate in the synthesis of more complex molecular entities. The presence of thioether and thioxo functional groups may contribute to its binding affinity with protein targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

CAS-Nummer

1040653-66-4

Molekularformel

C18H14N4O3S3

Molekulargewicht

430.52

IUPAC-Name

N-(furan-2-ylmethyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14N4O3S3/c23-13(19-9-12-7-4-8-25-12)10-27-17-20-15-14(16(24)21-17)28-18(26)22(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24)

InChI-Schlüssel

OMWHIHZOIAGNFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step chemical process involving the reaction of various thiazole and pyrimidine derivatives. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of functional groups and the overall molecular framework.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide exhibit significant antimicrobial properties. A study evaluated a series of thiazole derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol mL1^{-1}, showcasing potent activity against pathogens like Escherichia coli and Staphylococcus aureus .

CompoundMIC (μmol/mL)Target Bacteria
4d10.7 - 21.4E. coli
4pNot specifiedS. aureus
3hNot specifiedFungal species

Case Studies

  • Antimicrobial Evaluation : A series of compounds derived from thiazole and pyrimidine scaffolds were tested against eight bacterial and eight fungal species. The best-performing compound exhibited an MIC of 10.7 μmol/mL against E. coli and demonstrated broad-spectrum activity .
  • Structure-Activity Relationship (SAR) : The study highlighted that modifications in the thiazole ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity compared to their electron-donating counterparts .

The exact mechanism by which N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on core scaffolds, substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents/Modifications Biological Activity/Properties Reference Evidence
Target Compound Thiazolo[4,5-d]pyrimidine core; 2-furylmethyl, 3-phenyl, 7-oxo, 2-thioxo Potential anti-inflammatory/antioxidant (inferred) N/A (hypothesized)
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine 7-phenyl, 5-thioxo, coumarin-linked Not explicitly reported; synthetic intermediate
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-trimethoxybenzylidene, ester group Structural analysis (flattened boat conformation)
Thiazolo[4,5-b]pyridine derivatives Hydrazide, aryliden substituents Anti-exudative (carrageenan-induced edema model), antioxidant (DPPH assay)
2-(Benzothiazol-2-ylthio)-N-(spiro[indolin-3-yl])acetamide Benzothiazole-spiroindoline hybrid Anti-inflammatory, analgesic, antibacterial
Quinazolinone thioacetamides (e.g., Compound 5–10) Sulfamoylphenyl, tolyl/ethylphenyl High-yield synthesis; unconfirmed bioactivity

Key Structural Differences

Core Heterocycle :

  • The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine () in ring fusion positions, affecting planarity and interactions. For example, the ethyl carboxylate derivative in adopts a flattened boat conformation due to puckering at C5, enhancing steric interactions .
  • Thiazolo[4,5-b]pyridines () feature a pyridine ring instead of pyrimidine, altering electronic properties and binding affinity .

Substituents :

  • The 2-furylmethyl group in the target compound is unique compared to aryliden () or sulfamoylphenyl () substituents. Furyl groups may enhance solubility or modulate redox activity .
  • The 3-phenyl and 2-thioxo groups are shared with compounds in and , which are critical for π-π stacking and hydrogen bonding, respectively .

Synthetic Routes: The target compound’s synthesis likely involves alkylation of thiopyrimidines with chloroacetamides, as seen in for analogous thioether linkages .

Functional Comparisons

  • Anti-Inflammatory Potential: Thiazolo[4,5-b]pyridines () reduce edema by 30–40% in rodent models, suggesting the target compound’s thioacetamide group may similarly inhibit inflammatory mediators .
  • Antioxidant Activity :
    The 2-thioxo moiety in the target compound could mimic the radical-scavenging effects of ’s derivatives, which show 50–70% DPPH radical inhibition .
  • Enzyme Interactions :
    The 7-oxo group may interact with catalytic sites of oxidoreductases, akin to the 3-oxo group in pyrazolone derivatives () that inhibit cyclooxygenase .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazolopyrimidine precursors and thioacetylation. Key steps include:
  • Thiazolopyrimidine Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl catalysis) .
  • Thioacetamide Introduction : Alkylation with 2-chloroacetamide derivatives in the presence of NaHCO₃ or K₂CO₃ in DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Critical Parameters : Excess sodium methylate (2.6–2.8 molar equivalents) improves thiol activation but risks side reactions like over-alkylation .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies furylmethyl protons (δ 6.2–6.8 ppm), thioamide NH (δ 10–12 ppm), and thiazolopyrimidine carbons (δ 150–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolves fused-ring geometry and confirms sulfur participation in hydrogen bonding .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :
  • COX-1/COX-2 Inhibition : In vitro assays (e.g., ELISA) show IC₅₀ values comparable to indomethacin, suggesting anti-inflammatory potential .
  • Antiviral Activity : Plaque reduction assays against RNA viruses (e.g., influenza A) indicate EC₅₀ values in the low micromolar range .
  • SAR Insights : The thioacetamide moiety enhances membrane permeability, while the furylmethyl group modulates target selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., RAW 264.7 vs. THP-1 for COX assays). Validate protocols using reference inhibitors .
  • Metabolic Stability Testing : Use hepatic microsomes (human/rat) to assess if rapid metabolism underlies inconsistent in vivo/in vitro results .
  • Computational Docking : Compare binding poses in COX-2 (PDB: 5KIR) to identify steric clashes caused by phenyl-thioxo substituents .

Q. What strategies optimize synthetic yield when competing reaction pathways exist?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, base strength). For example, DMF > DMSO in thioacetylation due to reduced side-product formation .
  • In Situ Monitoring : Use HPLC-UV to track intermediates and adjust reaction quenching times .
  • Catalyst Screening : Pd/C or Ni catalysts may suppress thiol oxidation byproducts during cyclization .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity from the thioxo group .
  • Docking Studies : Screen against the human Ether-à-go-go-Related Gene (hERG) channel to assess cardiac risk .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.